Methylenedioxy vs. Dimethoxy B-Ring Substitution: Lipophilicity and Hydrogen-Bonding Differentiation
Dalspinin carries a 3',4'-methylenedioxy bridge, whereas its closest structural congener dalspinosin (CAS 78134-85-7) bears 3',4'-dimethoxy substituents [1]. This difference reduces the hydrogen-bond acceptor count on the B-ring from two ether oxygens to one bridged dioxolane system and measurably alters lipophilicity: dalspinin exhibits ACD/LogP 2.82 and LogD (pH 7.4) 1.31, while dalspinosin shows ACD/LogP 2.60 and LogD (pH 7.4) 1.53 . The lower LogD at physiological pH for dalspinin (ΔLogD = -0.22) predicts reduced passive membrane permeability and distinct tissue-distribution kinetics relative to dalspinosin. Furthermore, the methylenedioxy group is resistant to O-demethylation by CYP enzymes, a metabolic vulnerability of the dimethoxy analog, offering enhanced metabolic stability in cell-based and in vivo models [2].
| Evidence Dimension | Lipophilicity (ACD/LogP) and pH-dependent distribution (ACD/LogD pH 7.4) |
|---|---|
| Target Compound Data | Dalspinin: ACD/LogP 2.82; ACD/LogD (pH 7.4) 1.31; ACD/BCF (pH 7.4) 2.85; TPSA 94.40 Ų |
| Comparator Or Baseline | Dalspinosin: ACD/LogP 2.60; ACD/LogD (pH 7.4) 1.53; ACD/BCF (pH 7.4) 4.14; TPSA 98.36 Ų |
| Quantified Difference | ΔACD/LogP = +0.22 (dalspinin more lipophilic); ΔACD/LogD (pH 7.4) = -0.22 (dalspinin less distributed); TPSA difference = -3.96 Ų |
| Conditions | In silico ACD/Labs Percepta Platform v14.00 predictions; ChemSpider and plantaedb.com datasets |
Why This Matters
The divergent LogP and LogD values mean dalspinin and dalspinosin are not interchangeable in permeability or metabolic stability assays—selecting the wrong analog can lead to mischaracterized PK profiles in lead optimization campaigns.
- [1] Gandhidasan R, Nagarajan NS, Narayanan V, Neelakantan S, Raman PV. Dalspinin and dalspinosin, two new isoflavones from Dalbergia spinosa roots. Indian Journal of Chemistry. 1982;21B:385-386. View Source
- [2] Rajendran M, Manisankar P, Gandhidasan R, Murugesan R. Free radicals scavenging efficiency of a few naturally occurring flavonoids: a comparative study. J Agric Food Chem. 2004;52(24):7389-7394. doi:10.1021/jf0400718 View Source
